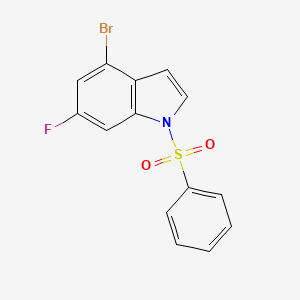
1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole
Vue d'ensemble
Description
1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring, along with bromine and fluorine substituents. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach is the sulfonylation of an indole derivative, followed by halogenation reactions to introduce the bromine and fluorine substituents.
Sulfonylation: The indole derivative is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonylated indole.
Bromination: The sulfonylated indole is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Fluorination: Finally, the brominated product is fluorinated using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the benzenesulfonyl and halogens makes the indole ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The bromine and fluorine substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can lead to the formation of sulfone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzenesulfonyl)-4-chloro-6-fluoro-1H-indole: Similar structure but with a chlorine substituent instead of bromine.
1-(Benzenesulfonyl)-4-bromo-6-chloro-1H-indole: Similar structure but with a chlorine substituent instead of fluorine.
1-(Benzenesulfonyl)-4-bromo-6-methyl-1H-indole: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole is unique due to the specific combination of benzenesulfonyl, bromine, and fluorine substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-6-fluoroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXVNDQUSHRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
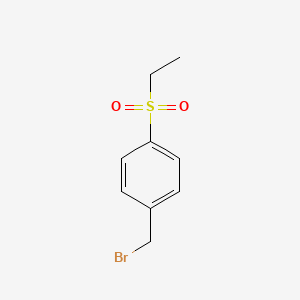

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)

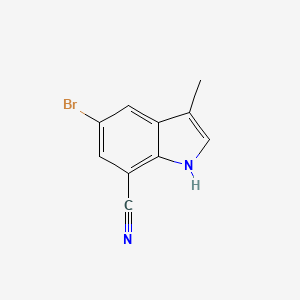

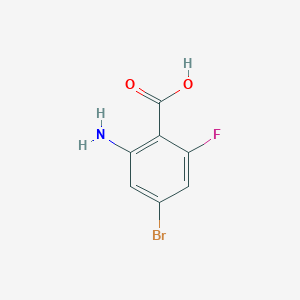
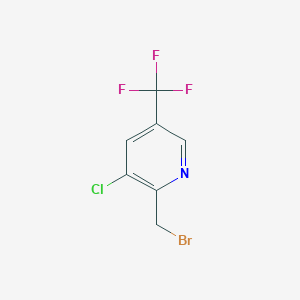

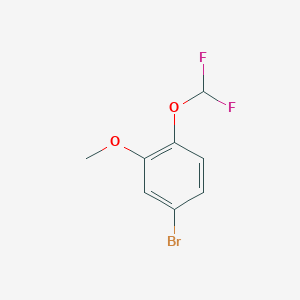
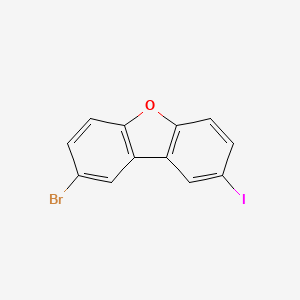

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
![2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1376387.png)
